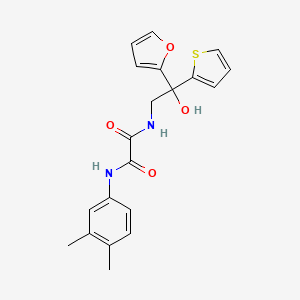

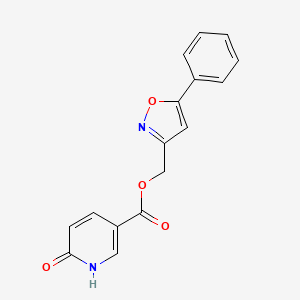

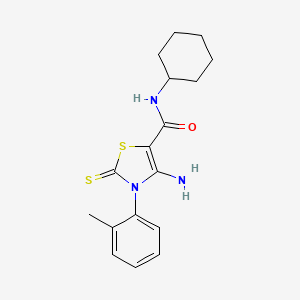

![molecular formula C23H22ClN7O3 B2826543 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone CAS No. 920369-60-4](/img/structure/B2826543.png)

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone is a small molecule that has been studied for its potential in cancer treatment . It features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .

Chemical Reactions Analysis

This compound has been studied for its inhibitory activity against CDK2/cyclin A2 . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of various novel heterocyclic compounds. For instance, research has demonstrated the preparation of new pyrazole and pyrimidine derivatives, highlighting the compound's role in the development of new chemical entities. Such synthetic versatility is essential for exploring chemical space for potential therapeutic agents (Farag & Fahim, 2019).

Anticancer and Antituberculosis Activities

Several studies have focused on the anticancer and antituberculosis activities of derivatives of the compound. One study synthesized a series of derivatives and evaluated them for in vitro anticancer activity against human breast cancer cell lines, with some compounds showing significant activity (Mallikarjuna, Padmashali, & Sandeep, 2014). Another research effort found derivatives to possess good to excellent antimicrobial activity, highlighting the compound's potential in addressing bacterial infections and its role in antimicrobial resistance studies (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antimicrobial Activities

Research has also been conducted on the synthesis and evaluation of new triazolo[4,3-c]pyrimidines for their antimicrobial activities. These studies contribute to the development of novel antimicrobial agents, which are crucial in the fight against drug-resistant bacterial and fungal infections (Prasanna Kumara, Mohana, & Mallesha, 2013).

Medicinal Chemistry and Drug Development

The compound serves as a scaffold for medicinal chemistry efforts, leading to the development of new molecules with potential therapeutic applications. This includes the exploration of different biological activities, such as serotonin receptor antagonism, which could inform the development of new treatments for psychiatric disorders (Fuller, Snoddy, & Cohen, 1984).

Wirkmechanismus

Target of Action

Similar compounds with a triazolo[4,5-d]pyrimidine core have been reported to interact with various targets, including cyclin-dependent kinases (cdks) and p300/cbp-associated factor (pcaf) . These targets play crucial roles in cell cycle regulation and gene expression, respectively .

Mode of Action

Compounds with similar structures have been reported to inhibit their targets by binding to their active sites . This binding can disrupt the normal function of the target protein, leading to changes in cellular processes such as cell cycle progression and gene expression .

Biochemical Pathways

Disruption of these pathways can lead to cell cycle arrest and altered gene expression patterns, which can ultimately result in cell death .

Pharmacokinetics

In silico admet studies of similar compounds suggest that they possess suitable pharmacokinetic properties

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that the compound may induce cell death in cancer cells, potentially through mechanisms such as cell cycle arrest and apoptosis .

Biochemische Analyse

Biochemical Properties

Similar compounds have been found to interact with various enzymes and proteins

Cellular Effects

Similar compounds have shown cytotoxic activities against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN7O3/c1-33-18-11-15(12-19(13-18)34-2)23(32)30-9-7-29(8-10-30)21-20-22(26-14-25-21)31(28-27-20)17-5-3-16(24)4-6-17/h3-6,11-14H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYFJFJTYVVNRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

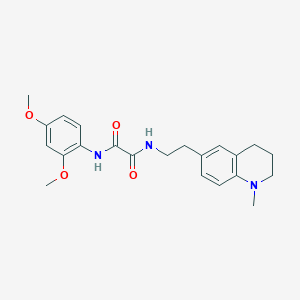

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2826461.png)

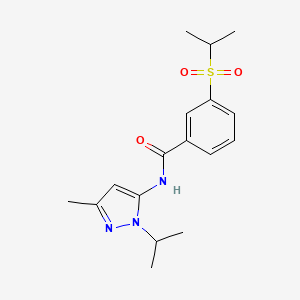

![2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2826466.png)

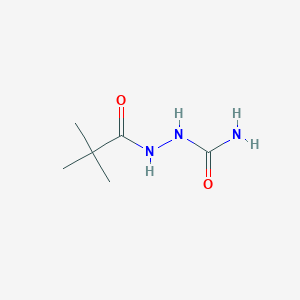

![methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2826473.png)

![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B2826476.png)

![Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2826481.png)